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Compound of Interest

Compound Name: 3-Methyl-8-quinolinesulfonic acid

Cat. No.: B016382

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Methyl-8-quinolinesulfonic acid (CAS 153886-69-2). This compound is
primarily recognized as a key intermediate in organic synthesis and notably, as a known
impurity in the manufacturing of Argatroban, a synthetic direct thrombin inhibitor. Understanding
its properties is crucial for process optimization, quality control, and safety assessment in
pharmaceutical development.

Chemical and Physical Properties

While extensive experimental data for 3-Methyl-8-quinolinesulfonic acid is not publicly
available, a combination of reported observations and computationally predicted properties
provides valuable insights.

General Properties
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Property Value Source
CAS Number 153886-69-2 -
3-methylquinoline-8-sulfonic
IUPAC Name ) -
acid
3-Methylquinoline-8-sulfonic
Synonyms ] -
Acid
Molecular Formula C10H9NOsS [1][2]
Molecular Weight 223.25 g/mol [1][2]
Physical State Solid [1]
Color White to off-white [1]

Computed Physicochemical Properties

The following data has been computationally predicted and provides estimations of the
compound's behavior.

Property Predicted Value Source
Density 1.432 + 0.06 g/cm?3 -
XLogP3 1 -

Hydrogen Bond Donor Count 1 -

Hydrogen Bond Acceptor

Count 4 )
Rotatable Bond Count 1 -
Exact Mass 223.03031432 Da -
Monoisotopic Mass 223.03031432 Da -

Topological Polar Surface Area  75.6 A2 -

Heavy Atom Count 15 -
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Experimental Physical Properties

Experimentally determined values for the following properties are not readily available in the
public domain.

Property Value

Melting Point No data available
Boiling Point No data available
Flash Point No data available
Solubility No data available

Experimental Protocols

Due to the absence of specific published experimental methods for 3-Methyl-8-
quinolinesulfonic acid, this section outlines general standard operating procedures for
determining the key physical and chemical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube
method with a melting point apparatus.[3]

Methodology:

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a
capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in the heating block of a melting point
apparatus, adjacent to a calibrated thermometer.

o Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, close
to the expected melting point.

o Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the entire solid phase has turned into a clear liquid (completion of
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melting) are recorded as the melting range. A narrow melting range is indicative of a pure
compound.

Solubility Determination

The solubility of a compound is assessed by systematically testing its dissolution in a range of
solvents.[1][4]

Methodology:

Initial Solvent Screening: A small, accurately weighed amount of the solid (e.g., 10 mg) is
placed in a test tube.

A measured volume of the solvent (e.g., 1 mL) is added.

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled
temperature (e.g., room temperature).

Visual observation is used to determine if the solid has dissolved completely, partially, or not
at all.

This process is repeated with a variety of solvents of differing polarities (e.g., water, ethanol,
acetone, dichloromethane, hexane).

For aqueous solubility, the pH of the resulting solution should also be determined using pH
paper or a pH meter.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to elucidate the molecular structure of the
compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated
solvent (e.g., DMSO-ds, CDCIs) in an NMR tube.

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer.
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o Analysis: The chemical shifts, coupling constants, and integration of the peaks provide
detailed information about the molecular structure.

« Infrared (IR) Spectroscopy:

o Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be
prepared.

o Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

o Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies
of the functional groups present in the molecule.

e Mass Spectrometry (MS):

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer
and ionized using a suitable technique, such as electrospray ionization (ESI) or electron
impact (EI).

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

o Detection: The abundance of each ion is measured, resulting in a mass spectrum. The
molecular ion peak provides the molecular weight of the compound, and the fragmentation
pattern offers structural clues.

Logical and Biological Context

While 3-Methyl-8-quinolinesulfonic acid does not have a known direct biological activity, its
significance arises from its role as a process-related impurity in the synthesis of Argatroban.

Relationship to Argatroban

Argatroban is a potent and selective small-molecule direct thrombin inhibitor.[5] 3-Methyl-8-
quinolinesulfonic acid is a precursor or intermediate in the synthetic route leading to
Argatroban. Its presence in the final active pharmaceutical ingredient (API) needs to be
monitored and controlled to ensure the purity, safety, and efficacy of the drug product.
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Logical relationship of 3-Methyl-8-quinolinesulfonic acid as a synthetic precursor and
potential impurity in Argatroban production.

Biological Pathway Context: Argatroban's Mechanism of
Action

Argatroban exerts its anticoagulant effect by directly inhibiting thrombin, a key enzyme in the
coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby
blocking the formation of a blood clot. Understanding this pathway is critical for appreciating the
context in which impurities like 3-Methyl-8-quinolinesulfonic acid are controlled.
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Simplified coagulation cascade showing the point of inhibition by Argatroban.

Conclusion

3-Methyl-8-quinolinesulfonic acid is a compound of interest primarily due to its role in
organic synthesis, particularly as a precursor and potential impurity in the production of the
anticoagulant drug Argatroban. While comprehensive experimental data on its physical and
chemical properties are limited, the available information and standard analytical protocols
outlined in this guide provide a solid foundation for researchers, scientists, and drug
development professionals. Careful control and monitoring of this substance are essential for
ensuring the quality and safety of the final pharmaceutical product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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